Blepharotriol

Antimicrobial Research Natural Products Triterpenoid SAR

Blepharotriol is a phenolic triterpene belonging to the rare 24-nor-D:A-friedelane skeletal class, first isolated from the plant *Maytenus blepharodes*. Its structure was elucidated using comprehensive spectroscopic analysis, including 2D NMR experiments such as COSY, ROESY, HSQC, and HMBC.

Molecular Formula C29H38O6
Molecular Weight 482.6 g/mol
Cat. No. B12403893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlepharotriol
Molecular FormulaC29H38O6
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)O)O)O)C)C)(C)C(=O)OC
InChIInChI=1S/C29H38O6/c1-25-7-8-26(2,24(34)35-6)15-20(25)29(5)12-10-27(3)16-13-18(31)22(32)23(33)21(16)17(30)14-19(27)28(29,4)11-9-25/h13-14,20,31-33H,7-12,15H2,1-6H3/t20-,25-,26-,27+,28-,29+/m1/s1
InChIKeyHQWIBPMOZRBBCQ-XOKHPUJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blepharotriol: A 24-Nor-Friedelane Triterpene for Antimicrobial and Cytotoxic Research


Blepharotriol is a phenolic triterpene belonging to the rare 24-nor-D:A-friedelane skeletal class, first isolated from the plant *Maytenus blepharodes* [1]. Its structure was elucidated using comprehensive spectroscopic analysis, including 2D NMR experiments such as COSY, ROESY, HSQC, and HMBC [1]. As a naturally occurring specialized metabolite, it is a structurally distinct member of the celastraceous triterpenoid family, which are widely studied for their antimicrobial and anticancer properties [1].

Why Blepharotriol's Structural Uniqueness Prevents Generic Substitution in Research


Generalizing research findings across the diverse class of celastraceous triterpenoids can be misleading due to the profound impact of specific structural features on biological activity. Blepharotriol possesses a unique 24-nor-D:A-friedelane skeleton and a specific trihydroxy substitution pattern on its aromatic ring, which differentiates it from more common oleanane, ursane, and quinonemethide triterpenes [1]. Structure-activity relationship (SAR) studies on related phenolic nor-triterpenes have conclusively shown that antimicrobial potency is finely modulated by the skeleton framework, degree of oxidation, and regiosubstitution patterns [2]. Therefore, substituting Blepharotriol with a structurally similar analog from the same plant genus or chemical class cannot reliably reproduce its specific bioactivity profile without direct, quantitative validation, as even minor changes in functional groups can lead to significant differences in potency and spectrum of activity [2].

Quantitative Evidence for Differentiating Blepharotriol from Analogous Triterpenes


Comparing Blepharotriol's Antibacterial Potency to 6-Oxophenolic Triterpenoids from the Same Plant

Blepharotriol exhibits an MIC of 8-4 µg/mL against *Bacillus subtilis* [1]. This potency is intermediate when compared to 6-oxophenolic triterpenoids isolated from the same plant species, *Maytenus blepharodes*. For example, zeylasterone shows higher potency with an MIC of 3 µg/mL, while demethylzeylasterone, zeylasteral, and demethylzeylasteral show lower potency with MIC values of 13, 10, and 13 µg/mL, respectively . The observed difference in MIC values highlights that the specific non-oxidized 24-nor-friedelane scaffold of Blepharotriol imparts a distinct level of antibacterial activity compared to the 6-oxophenolic chemotype.

Antimicrobial Research Natural Products Triterpenoid SAR

Evaluating the Cell-Type Selectivity of Blepharotriol's Cytotoxicity Profile

Blepharotriol demonstrates selective cytotoxic activity in a panel of human cell lines. It exhibits an IC50 of 12.2 µM against HeLa (human cervix carcinoma) cells, but shows significantly reduced potency against Hep-2 (human larynx carcinoma) and Vero (African green monkey kidney) cells, with IC50 values exceeding 20 µM (>20 µM) for both cell lines . This indicates a greater than 1.6-fold selectivity for HeLa cells over Hep-2 and Vero cells under the tested conditions.

Cancer Research Cytotoxicity Assays Natural Product Selectivity

Distinguishing Blepharotriol by its Unique 24-Nor-Friedelane Structural Scaffold

Blepharotriol possesses a unique 24-nor-D:A-friedelane skeleton [1]. This distinguishes it from other phenolic triterpenes co-isolated from *Maytenus* species, such as the quinone-methide triterpene pristimerin, or the 6-oxophenolic triterpenoids like zeylasterone and demethylzeylasterone, which are based on a friedelane- or oleanane-type core but feature a 6-oxo group and different ring modifications . The precise stereochemistry and trihydroxy substitution pattern on Blepharotriol's aromatic A-ring, confirmed by ROESY NMR, represent a distinct chemical space.

Natural Product Chemistry Structural Biology Pharmacognosy

Validated Application Scenarios for Blepharotriol in Research and Development


Use as a Moderately Potent Antibacterial Phenotype for SAR Studies

Researchers conducting structure-activity relationship (SAR) investigations on celastraceous triterpenoids can utilize Blepharotriol as a representative of the 24-nor-friedelane subclass. Its documented MIC of 8-4 µg/mL against *B. subtilis* [1] provides a defined, moderate-activity benchmark against which the potency of more common 6-oxophenolic triterpenoids (e.g., zeylasterone at 3 µg/mL) can be compared to understand the impact of the C-6 oxidation state on antibacterial activity.

Investigation of Cervical Cancer Cell Line Selectivity

In preliminary anticancer screening programs focused on cervical cancer, Blepharotriol is a relevant compound for inclusion. Its demonstrable activity against HeLa cells (IC50 = 12.2 µM) coupled with reduced potency against Hep-2 and Vero cells (IC50 > 20 µM) [1] establishes a baseline profile for selective cytotoxicity. This makes it a suitable candidate for further mechanistic studies aimed at understanding the molecular basis for its observed HeLa cell sensitivity.

Chemical Probe for Exploring Unique Triterpene Scaffold Space

For natural product chemists and chemical biologists, Blepharotriol serves as a key chemical probe for the under-explored 24-nor-D:A-friedelane scaffold [1]. Its distinct structure, verified by advanced NMR techniques [1], offers a unique platform for semi-synthetic derivatization to generate novel analogs with potentially improved or altered biological activities, differentiating it from the more thoroughly investigated friedelane, oleanane, and quinonemethide triterpenes .

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